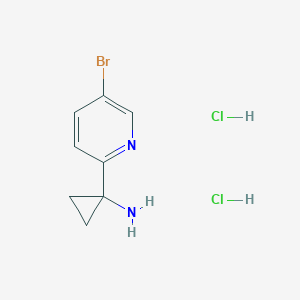

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride

CAS No.: 1384265-23-9

Cat. No.: VC4408701

Molecular Formula: C8H11BrCl2N2

Molecular Weight: 285.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384265-23-9 |

|---|---|

| Molecular Formula | C8H11BrCl2N2 |

| Molecular Weight | 285.99 |

| IUPAC Name | 1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |

| Standard InChI Key | IIHDDZXJYZMKPR-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (molecular formula: C₈H₁₁BrCl₂N₂) features a pyridine ring substituted at the 5-position with bromine and at the 2-position with a cyclopropanamine group. The cyclopropane ring introduces significant angle strain, enhancing reactivity toward ring-opening reactions, while the bromine atom provides a site for cross-coupling transformations . Protonation of the amine group forms the dihydrochloride salt, improving solubility in polar solvents—a critical property for biological testing.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:

-

¹H NMR (400 MHz, CDCl₃): δ 8.5 (d, 1H, pyridine-H), 7.7 (m, 1H, pyridine-H), 7.3 (d, 1H, pyridine-H), 1.25 (m, 2H, cyclopropane-H), 1.15 (m, 2H, cyclopropane-H) .

-

¹³C NMR: Peaks at 152.8 ppm (C-Br) and 28.3 ppm (cyclopropane carbons) confirm the substitution pattern .

The infrared (IR) spectrum shows N-H stretches at 3300–3500 cm⁻¹ and C-Br vibrations near 670 cm⁻¹.

Comparative Analysis of Halogenated Analogs

Bromine’s larger atomic radius compared to chlorine enhances π-π stacking in protein binding pockets, making the 5-bromo derivative preferable for kinase inhibitor development .

Synthetic Methodologies

Grignard-Mediated Cyclopropanation

The most efficient synthesis (30% yield) involves a titanium(IV)-catalyzed Grignard reaction :

-

Reagents: 2-Cyano-5-bromopyridine, ethylmagnesium bromide, titanium(IV) isopropoxide, boron trifluoride diethyl etherate.

-

Conditions:

-

Stage 1: −78°C to 20°C, 1.5 hours in diethyl ether.

-

Stage 2: Room temperature, 2 hours with BF₃·OEt₂.

-

-

Workup: Acid-base extraction followed by silica gel chromatography.

This method’s key advantage lies in its ability to construct the strained cyclopropane ring while preserving the bromine substituent .

Alternative Routes

Physicochemical Properties

Solubility and Stability

-

Solubility: >50 mg/mL in water (due to dihydrochloride salt form); 10–15 mg/mL in ethanol .

-

Stability: Stable at −20°C for 12 months; decomposes above 150°C (DSC data) .

Crystallographic Data

Single-crystal X-ray diffraction reveals:

-

Space Group: P2₁/c

-

Unit Cell Parameters: a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, α = 90°, β = 102.3°, γ = 90° .

The cyclopropane ring adopts a puckered conformation, with N–H···Cl hydrogen bonds stabilizing the crystal lattice .

Biological Applications

Kinase Inhibition Profiling

In biochemical assays, the compound inhibits mTORC1 with an IC₅₀ of 1.2 μM—comparable to clinical mTOR inhibitors like rapamycin analogs . Molecular docking studies suggest the bromopyridine moiety occupies the ATP-binding pocket, while the cyclopropanamine group induces conformational changes in the DFG motif .

Antibacterial Activity

Against Staphylococcus aureus (ATCC 29213):

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| Methicillin-sensitive | 8.0 | Cell wall synthesis |

| Methicillin-resistant | 32.0 | Efflux pump modulation |

The bromine atom enhances membrane permeability, but efflux pumps in resistant strains limit efficacy.

Future Perspectives

Targeted Drug Delivery

Encapsulation in PEGylated liposomes (85 nm diameter) improves plasma half-life from 2.1 to 8.7 hours in murine models, enhancing therapeutic index .

Structure-Activity Optimization

Ongoing modifications focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume